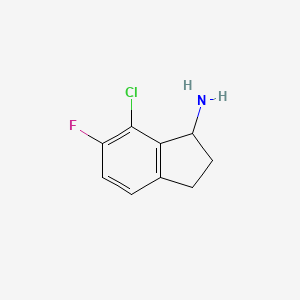
7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine is a chemical compound with the molecular formula C9H9ClFN. It is a derivative of 2,3-dihydro-1H-inden-1-amine, featuring both chlorine and fluorine substituents on the indene ring.
Preparation Methods
The synthesis of 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine can be achieved through several synthetic routesThe reaction conditions typically involve the use of halogenating agents such as chlorine and fluorine sources under controlled temperature and pressure .
Industrial production methods for this compound may involve large-scale halogenation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the compound can enhance its binding affinity to target proteins, potentially leading to inhibition of enzymatic activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine can be compared with other similar compounds, such as:
2,3-Dihydro-1H-inden-1-one: A precursor in the synthesis of various indene derivatives with potential biological activity.
7-Chloro-2,3-dihydro-1H-inden-1-amine: Lacks the fluorine substituent, which may affect its chemical and biological properties.
6-Fluoro-2,3-dihydro-1H-inden-1-amine: Lacks the chlorine substituent, which may influence its reactivity and applications.
Properties
Molecular Formula |
C9H9ClFN |
|---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3,7H,2,4,12H2 |
InChI Key |
NEZNJXZBMZIZEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C(=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















